molecular formula C7H8ClN3O B8790130 8-Chloro-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one

8-Chloro-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one

Cat. No.: B8790130
M. Wt: 185.61 g/mol
InChI Key: NENYAWOLPULCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one is a useful research compound. Its molecular formula is C7H8ClN3O and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

8-chloro-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-6-one

InChI

InChI=1S/C7H8ClN3O/c8-5-4-6-9-2-1-3-11(6)7(12)10-5/h4,9H,1-3H2

InChI Key

NENYAWOLPULCSC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=NC(=O)N2C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-(3-bromopropyl)-2,6-dichloropyrimidin-4-amine (47 g, 165 mmol) and potassium carbonate (68.4 g, 495 mmol) in 1,4-dioxane (100 mL) and water (100 mL), was heated to 60° C. overnight. The mixture was evaporated to remove the dioxane solvent and the mixture was adjusted to pH ˜6 with HCl (6M). The mixture was extracted with ethyl acetate to remove by product and aqueous phase was adjusted to pH ˜7 with NaOH (2M), evaporated to afford the title compound (17 g, 55% yield).
Name
N-(3-bromopropyl)-2,6-dichloropyrimidin-4-amine
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
55%

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